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An In-depth Technical Guide to DBCO-C2-Sulfo-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: DBCO-C2-SulfoNHS ester

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This guide provides detailed technical information on the chemical properties and applications of DBCO-C2-Sulfo-NHS Ester, a key reagent in bioconjugation. It is intended for researchers, scientists, and professionals in the field of drug development and chemical biology who are leveraging copper-free click chemistry for their work.

Core Properties of DBCO-C2-Sulfo-NHS Ester

DBCO-C2-Sulfo-NHS ester is a water-soluble reagent that facilitates the efficient labeling of biomolecules.[1][2] The dibenzocyclooctyne (DBCO) group is notable for its ability to react with azide-containing molecules through a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4] The N-hydroxysuccinimide (NHS) ester allows for its covalent attachment to primary amines on proteins, such as the side chain of lysine residues, forming a stable amide bond.[2][3] The inclusion of a sulfonate group enhances the water solubility of the molecule, permitting conjugation reactions to be carried out in aqueous buffers.[4][5][6]

Below is a summary of the key quantitative data for DBCO-C2-Sulfo-NHS ester.



Property	Value	Reference(s)
Molecular Formula	C25H21N2NaO8S	[1][2][5][6]
Molecular Weight	532.5 g/mol	[1][2][5][6]
CAS Number	1400191-52-7	[1][2][5]
Appearance	White to slightly grey crystalline	[1][2][6]
Purity	>95% (HPLC)	[1][2]
Solubility	Water, DMSO, DMF	[1][2]

Experimental Protocol: Antibody Labeling with DBCO-C2-Sulfo-NHS Ester

This protocol outlines a general procedure for the covalent attachment of DBCO-C2-Sulfo-NHS ester to an antibody.

Materials:

- Antibody of interest in a suitable buffer (e.g., PBS, pH 7.2-8.0)
- DBCO-C2-Sulfo-NHS ester
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Procedure:

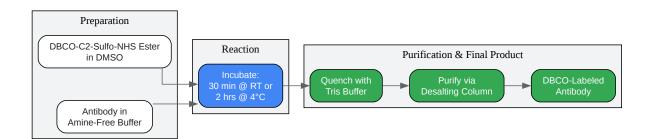
 Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of DBCO-C2-Sulfo-NHS ester in anhydrous DMSO or DMF.[7] NHS esters are sensitive to moisture, so it is crucial to minimize their exposure to air.[7]



- Antibody Preparation: Prepare the antibody solution in an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH between 7 and 9.[7]
- Conjugation Reaction: Add a 20 to 30-fold molar excess of the DBCO-C2-Sulfo-NHS ester stock solution to the antibody solution.[8] The reaction can be incubated for 30 minutes at room temperature or for 2 hours on ice.[7][8]
- Quenching: To stop the reaction, add a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM.[7][8] Incubate for 5 minutes at room temperature or 15 minutes on ice.[7][8]
- Purification: Remove the excess, unreacted DBCO-C2-Sulfo-NHS ester using a desalting column according to the manufacturer's instructions.[7][8]
- Downstream Application: The resulting DBCO-labeled antibody is now ready for conjugation with azide-modified molecules via copper-free click chemistry.[8]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the antibody labeling process using DBCO-C2-Sulfo-NHS ester.



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Caption: Workflow for labeling antibodies with DBCO-C2-Sulfo-NHS ester.



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- To cite this document: BenchChem. [An In-depth Technical Guide to DBCO-C2-Sulfo-NHS Ester]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8114090#dbco-c2-sulfonhs-ester-molecular-weight-and-formula]

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